Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-
Description
The compound "Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-" is a bis-aryl methane derivative featuring two substituted benzene rings connected via a methylene bridge originating from a 4-methoxyphenyl group. Each benzene ring is further substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 5-positions, respectively.
Key structural attributes:
- Backbone: Central methylene bridge (CH₂) linking two aromatic systems.
- Substituents: Methoxy groups at positions 2 and 4 (on the bridging phenyl group), with additional methoxy and methyl groups at positions 2 and 5 on each benzene ring.
- Molecular symmetry: The compound exhibits pseudo-symmetry due to identical substituent patterns on both benzene rings.
Properties
CAS No. |
647012-23-5 |
|---|---|
Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-methoxy-2-[(2-methoxy-5-methylphenyl)-(4-methoxyphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C24H26O3/c1-16-6-12-22(26-4)20(14-16)24(18-8-10-19(25-3)11-9-18)21-15-17(2)7-13-23(21)27-5/h6-15,24H,1-5H3 |
InChI Key |
XFJCJCKKOYZBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] typically involves the reaction of 4-methoxybenzaldehyde with 2-methoxy-5-methylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.
Scientific Research Applications
Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 1,1’-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the broader class of bis-aryl methane derivatives. Below is a detailed comparison with structurally analogous compounds identified in the evidence:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Bridge Type :
- The target compound uses a methylene bridge , similar to Methoxychlor (trichloroethylidene bridge) and 1,1'-methylenebis(4-isocyanato-3-methylbenzene). However, the absence of chlorine or isocyanate groups reduces its reactivity compared to these analogs .
- The cyclopropane bridge in 1,2-bis(4-methoxyphenyl)cyclopropane introduces ring strain, enhancing rigidity and altering electronic properties .
The target compound’s additional methyl groups may enhance steric hindrance and hydrophobicity. Chlorine vs. Methyl: Methoxychlor’s trichloroethylidene group increases molecular weight (MW = 345.6 g/mol) and environmental persistence compared to the target compound’s lighter methyl groups .
Functional Applications: Methoxychlor: Primarily used as a pesticide but restricted due to toxicity . Isocyanate Derivatives: Serve as industrial monomers for polyurethanes, leveraging reactive -NCO groups . Target Compound: Potential applications in specialty polymers or intermediates, inferred from structural analogs, though specific studies are lacking in the evidence.
Biological Activity
Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-], known by its CAS number 647012-23-5, is a complex organic compound with the molecular formula and a molecular weight of approximately 362.46 g/mol. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
The structure of Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 362.46 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| LogP | 5.9 |
| Polar Surface Area | 27.69 Ų |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various methoxy-substituted phenolic compounds. A study examining the antibacterial activity of monomeric alkaloids revealed that compounds with similar structures to Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 3.125 to 100 mg/mL for effective compounds in this category .
Antifungal Activity
Benzene derivatives have also shown promising antifungal properties. In vitro tests indicated that compounds with similar functional groups could inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal activity was notably enhanced by the presence of methoxy groups on the aromatic rings .
Anticancer Properties
The anticancer potential of Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-] has been investigated through various assays. Cell viability assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The IC50 values were reported to be significantly lower than those of standard chemotherapeutics like 5-fluorouracil .
The proposed mechanism for the biological activity of this compound involves:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular apoptosis.
- Inhibition of Key Enzymes : Compounds may inhibit enzymes involved in cell proliferation and survival pathways.
- Gene Expression Modulation : Alteration in the expression levels of apoptotic and anti-apoptotic genes such as Bax, p53, and Bcl2 has been observed .
Case Studies
- Antibacterial Study : A recent investigation into the antibacterial effects of methoxy-substituted phenols found that certain derivatives showed inhibition zones ranging from 18 mm to 24 mm against bacterial strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Study : In a study on chalcone derivatives similar to Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-], compound 7f displayed an IC50 value of 193.93 µg/mL against A549 cells, indicating strong anticancer activity compared to other tested compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
